4-Bromo-1-propyl-1H-imidazole
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Overview
Description
4-Bromo-1-propyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions The presence of a bromine atom at the fourth position and a propyl group at the first position makes this compound unique
Mechanism of Action
Target of Action
4-Bromo-1-propyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives are known to have a broad range of biological activities and are key components in functional molecules used in various applications . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with biological targets.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-propyl-1H-imidazole typically involves the bromination of 1-propyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted imidazoles with various functional groups.
- Imidazole N-oxides and dihydroimidazoles.
Scientific Research Applications
4-Bromo-1-propyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new chemical entities.
Comparison with Similar Compounds
1-Propyl-1H-imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-1-propyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Bromo-1-methyl-1H-imidazole: Contains a methyl group instead of a propyl group, affecting its physical and chemical properties.
Uniqueness: 4-Bromo-1-propyl-1H-imidazole is unique due to the presence of both a bromine atom and a propyl group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-propylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUXTOJRIXAVRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353856-52-6 |
Source
|
Record name | 4-bromo-1-propyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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